N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that features a thiazole ring, benzoyl and phenyl groups, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, followed by the introduction of benzoyl and phenyl groups. The final step involves the attachment of the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research could explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide: This compound shares a similar core structure but has different substituents, which can alter its chemical properties and applications.
Other thiazole derivatives: Compounds with thiazole rings and various substituents can be compared to highlight the unique features of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-18-14-9-15-19(31-2)20(18)24(29)27-25-26-21(16-10-5-3-6-11-16)23(32-25)22(28)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCXKACVUMWBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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